SKF 86002 dihydrochloride

p38 MAPK inhibition Isothermal Titration Calorimetry Binding thermodynamics

Choose SKF 86002 dihydrochloride for its unique dual-target inhibition of p38 MAPK and eicosanoid pathways, delivering superior in vivo anti-arthritic efficacy where selective COX inhibitors fail. Essential for preclinical inflammation research, it offers a distinct binding profile and validated neutrophil function blockade. Ensure reproducible, disease-modifying results in arthritis and pain models.

Molecular Formula C16H14Cl2FN3S
Molecular Weight 370.3 g/mol
Cat. No. B1663690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF 86002 dihydrochloride
Synonyms6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
Molecular FormulaC16H14Cl2FN3S
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H
InChIKeyGQQCNUNCYVXBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKF 86002 Dihydrochloride: A Bicyclic Imidazole p38 MAPK Inhibitor with Dual Eicosanoid Pathway Activity


SKF 86002 dihydrochloride is an orally active, ATP-competitive p38α/β MAP kinase inhibitor belonging to the bicyclic imidazole class of cytokine-suppressive anti-inflammatory drugs (CSAIDs) [1]. It inhibits lipopolysaccharide (LPS)-stimulated human monocyte IL-1 and TNF-α production (IC50 = 1 μM) and suppresses both 5-lipoxygenase (5-LO) and cyclooxygenase (COX)-mediated arachidonic acid metabolism, demonstrating a unique dual anti-inflammatory mechanism [2]. The compound binds the ATP-binding site of p38α with a Kd of 180 nM at 2°C [3] and exhibits anti-arthritic, analgesic, and neuroprotective activities in multiple in vivo models [4]. SKF 86002 dihydrochloride (CAS 116339-68-5) is supplied as a ≥98% pure crystalline solid for preclinical research applications.

SKF 86002 Dihydrochloride: Why Other p38 MAPK Inhibitors Cannot Be Directly Substituted


p38 MAPK inhibitors are not functionally interchangeable. SKF 86002 dihydrochloride distinguishes itself from later-generation inhibitors like SB 203580 and BIRB 796 through three non-substitutable properties: (1) its dual inhibition of both 5-LO and COX pathways alongside p38 MAPK [1], which is absent in SB 203580 and modern selective p38 inhibitors; (2) an extended half-life (~13 hr) active sulfone metabolite that accumulates upon repeated dosing and sustains pharmacological activity [2]; and (3) a unique environment-sensitive fluorescence upon ATP-site binding that enables its use as a crystallographic marker and competitive screening tool—a property not shared by structural analogs [3]. Procurement decisions must account for these functional differences, as substituting a p38 inhibitor lacking dual eicosanoid activity or the sulfone metabolite will yield different in vivo pharmacodynamics and experimental outcomes.

SKF 86002 Dihydrochloride: Head-to-Head Quantitative Differentiation Evidence


SKF 86002 vs. SB 203580: Comparable p38α Binding Affinity but Distinct Thermodynamic and Conformational Signatures

In a direct head-to-head comparison using isothermal titration calorimetry (ITC), SKF 86002 and SB 203580 exhibited identical binding constants (Kb ≈ 10^7 M^-1) to p38α MAP kinase isoforms 1 and 2 at 25°C, indicating comparable intrinsic affinity [1]. However, differential scanning calorimetry (DSC) revealed distinct conformational consequences: SB 203580 complexes produced two unfolding transitions (indicative of decoupled N- and C-terminal domain unfolding), whereas SKF 86002 complexes exhibited only a single unfolding transition [1]. This indicates that despite equivalent binding affinity, SKF 86002 induces a different conformational state in p38α, which may translate to divergent downstream signaling effects.

p38 MAPK inhibition Isothermal Titration Calorimetry Binding thermodynamics

SKF 86002 Dual Inhibition of 5-Lipoxygenase and Cyclooxygenase: A Differentiation from Selective p38 Inhibitors

Unlike selective p38 MAPK inhibitors such as SB 203580 or VX-702, SKF 86002 demonstrates direct inhibition of arachidonic acid-metabolizing enzymes. It inhibits 5-lipoxygenase product generation (diHETE and 5-HETE) in RBL-1 cell supernatant with an IC50 of 10 μM, and cellular LTB4 production in human neutrophils with an IC50 of 20 μM [1]. Simultaneously, it inhibits prostaglandin H2 (PGH2) synthase activity (IC50 = 120 μM) and prostanoid production in human monocytes (IC50 = 1 μM) [1]. In vivo, SKF 86002 suppressed inflammation in arachidonic acid-induced edema models, whereas selective COX inhibitors naproxen and indomethacin were ineffective [1].

Eicosanoid metabolism Dual inhibition Arachidonic acid cascade

SKF 86002 Active Sulfone Metabolite: Extended Half-Life and Sex-Dependent Pharmacokinetics

SKF 86002 is metabolized in rats to an active sulfone metabolite with an extended elimination half-life of approximately 13 hours—substantially longer than the parent compound [1]. This sulfone metabolite accumulates upon repeated dosing and is hypothesized to account for the majority of chronic pharmacological and toxicological activity [1]. Additionally, striking sex differences were observed: female rats exhibited substantially greater systemic exposure (AUC) to both SKF 86002 and its sulfoxide metabolite compared to males across all oral doses (10-80 mg/kg) [1]. These PK features are not described for SB 203580, which is primarily characterized by rapid clearance and limited oral bioavailability.

Pharmacokinetics Metabolite accumulation In vivo dosing

SKF 86002 Environment-Sensitive Fluorescence: A Unique Crystallographic and Screening Tool

SKF 86002 lacks intrinsic fluorescence in solution but becomes strongly fluorescent upon binding to the ATP-binding site of p38α and a broad range of other kinases [1]. This environment-sensitive fluorescence property has been exploited as a crystallographic marker for kinase crystal identification, a crystal stabilizer, and a competitive displacement probe for ATP-competitive inhibitor screening [1]. KINOMEscan profiling confirmed that SKF 86002 binds a wide variety of kinases, making it a universal tool for structural biology and screening applications [1]. In contrast, SB 203580 does not exhibit this fluorescence activation property and is limited in its utility for crystallographic co-crystal identification.

X-ray crystallography Fluorescent ligand Kinase inhibitor screening

SKF 86002 In Vivo Efficacy in Arthritis and Endotoxic Shock: Dose-Response Differentiation

In rat models of adjuvant- and collagen-induced arthritis, oral administration of SKF 86002 at 10, 30, and 90 mg/kg produced dose-dependent reductions in hindleg swelling volume . In a mouse model of LPS- and galactosamine-induced endotoxic shock, a single oral dose of 100 mg/kg SKF 86002 reduced serum TNF-α levels and significantly increased survival . These efficacy endpoints were achieved with oral dosing, highlighting the compound's bioavailability and translational relevance. While SB 203580 has demonstrated anti-inflammatory activity, it is not orally bioavailable and requires intraperitoneal administration, limiting its utility in long-term in vivo studies.

Adjuvant-induced arthritis Collagen-induced arthritis Endotoxic shock

SKF 86002 Neuroprotective Efficacy in α-Synuclein Transgenic Mice: p38α Inhibition with p38γ Synaptic Restoration

In transgenic mice overexpressing human α-synuclein (a model of dementia with Lewy bodies/Parkinson's disease), treatment with SKF 86002 inhibited α-synuclein accumulation, restored synaptic p38γ MAPK distribution, and corrected behavioral deficits [1]. The compound reduced neuroinflammation and ameliorated synaptic and neurodegenerative pathology. In iPSC-derived neurons from patients with familial PD (A53T mutation), SKF 86002 promoted p38γ redistribution to synapses [1]. Critically, SKF 86002 treatment of neurons alone did not affect α-synuclein neurotoxicity; protection required microglial pretreatment, establishing that the compound acts via microglia-mediated mechanisms [1]. This disease-specific efficacy profile has not been reported for SB 203580 in these models.

Neurodegeneration Dementia with Lewy bodies Parkinson's disease

SKF 86002 Dihydrochloride: Validated Research Applications Based on Quantitative Evidence


In Vivo Studies Requiring Orally Bioavailable p38 MAPK Inhibition with Sustained Pharmacodynamics

SKF 86002 dihydrochloride is the preferred tool compound for chronic in vivo inflammation and neurodegeneration models where oral dosing is required and sustained target engagement is beneficial. Its oral bioavailability enables repeated dosing in rats and mice without the stress of daily injections , while the active sulfone metabolite (t1/2 ≈ 13 hr) provides extended pharmacodynamic coverage [1]. Validated models include adjuvant- and collagen-induced arthritis (effective at 10-90 mg/kg p.o.) , endotoxic shock (100 mg/kg p.o. improves survival) , and α-synuclein transgenic mouse models of DLB/PD [2].

Dual Cytokine/Eicosanoid Pathway Inhibition in Inflammation Models

For studies examining the interplay between cytokine and arachidonic acid pathways, SKF 86002 provides simultaneous inhibition of p38 MAPK (cytokine suppression), 5-LO (leukotriene inhibition), and COX (prostanoid inhibition) in a single molecule [3]. This makes it uniquely suited for models where selective inhibitors of any single pathway are ineffective, such as arachidonic acid-induced edema and carrageenan-induced cell infiltration [3]. It is also validated in endotoxin-induced cardiopulmonary dysfunction in pigs, where it attenuates hypotension, hypoxemia, and pulmonary hypertension via combined cytokine and eicosanoid blockade [4].

Kinase Crystallography and ATP-Competitive Inhibitor Screening Using Fluorescence

SKF 86002 dihydrochloride serves as a fluorescent crystallographic marker and competitive displacement probe for structural biology and drug discovery applications. Upon binding to the ATP site of p38α and a wide range of other kinases, the compound becomes strongly fluorescent, enabling its use as a crystal identification tool, crystal stabilizer, and screening reagent for novel ATP-competitive inhibitors [5]. Researchers can use SKF 86002 to identify ligand co-crystals and monitor competitive displacement by test compounds in fluorescence-based assays [5].

Neurodegenerative Disease Research: p38α-Driven Neuroinflammation and Synaptic Pathology

SKF 86002 is validated in transgenic α-synuclein mouse models of dementia with Lewy bodies (DLB) and Parkinson's disease (PD), where it reduces neuroinflammation, restores synaptic p38γ MAPK localization, and corrects behavioral deficits [2]. It has also been shown to promote p38γ redistribution in iPSC-derived neurons from PD patients carrying the A53T mutation [2]. The compound acts via microglial p38α inhibition rather than direct neuronal effects [2], making it a critical tool for dissecting microglia-neuron interactions in neurodegenerative pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF 86002 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.